Cas no 946715-41-9 (methyl 3-(pyrrolidin-3-yloxy)benzoate)

methyl 3-(pyrrolidin-3-yloxy)benzoate 化学的及び物理的性質
名前と識別子
-
- 3-(Pyrrolidin-3-yloxy)-benzoic acid methyl ester
- METHYL 3-(3-PYRROLIDINYLOXY)BENZOATE
- methyl 3-pyrrolidin-3-yloxybenzoate
- methyl 3-(pyrrolidin-3-yloxy)benzoate
- DB-080003
- 946715-41-9
- CS-0434951
- AKOS005263887
- EN300-1841779
- DTXSID30663061
- SB40163
- Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate
- SCHEMBL18586026
- methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate
- Methyl3-(pyrrolidin-3-yloxy)benzoate
-
- インチ: InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3
- InChIKey: LADDVOFIZGVTHO-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=CC=C1)OC2CCNC2
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 47.6Ų
methyl 3-(pyrrolidin-3-yloxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155551-1g |
3-(Pyrrolidin-3-yloxy)-benzoic acid methyl ester |
946715-41-9 | 95% | 1g |
$464 | 2021-08-05 | |
Enamine | EN300-1841779-5.0g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 5g |
$2730.0 | 2023-06-01 | ||
Enamine | EN300-1841779-10.0g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 10g |
$5318.0 | 2023-06-01 | ||
Enamine | EN300-1841779-0.05g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 0.05g |
$560.0 | 2023-09-19 | ||
Enamine | EN300-1841779-1.0g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 1g |
$666.0 | 2023-06-01 | ||
Enamine | EN300-1841779-0.5g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 0.5g |
$639.0 | 2023-09-19 | ||
Enamine | EN300-1841779-0.1g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 0.1g |
$586.0 | 2023-09-19 | ||
Enamine | EN300-1841779-10g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 10g |
$5318.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505621-5g |
Methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 95+% | 5g |
¥8517.00 | 2024-04-24 | |
Enamine | EN300-1841779-1g |
methyl 3-(pyrrolidin-3-yloxy)benzoate |
946715-41-9 | 1g |
$666.0 | 2023-09-19 |
methyl 3-(pyrrolidin-3-yloxy)benzoate 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
methyl 3-(pyrrolidin-3-yloxy)benzoateに関する追加情報
Methyl 3-(pyrrolidin-3-yloxy)benzoate: A Comprehensive Overview
Methyl 3-(pyrrolidin-3-yloxy)benzoate, also known by its CAS number 946715-41-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoate group with a pyrrolidine moiety. The benzoate group, derived from benzoic acid, is esterified with a methyl group, while the pyrrolidine ring introduces a cyclic amine structure, which can impart interesting chemical and biological properties.
The synthesis of methyl 3-(pyrrolidin-3-yloxy)benzoate typically involves multi-step organic reactions. One common approach is the esterification of 3-(pyrrolidin-3-yloxy)benzoic acid with methanol under acidic conditions. This reaction yields the desired methyl ester, which can be purified via standard techniques such as column chromatography or recrystallization. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
Recent studies have highlighted the potential of methyl 3-(pyrrolidin-3-yloxy)benzoate in various applications. For instance, researchers have explored its role as a building block in the construction of bioactive compounds. The pyrrolidine ring, being a saturated five-membered amine ring, is known to enhance the bioavailability and stability of molecules in biological systems. This makes methyl 3-(pyrrolidin-3-yloxy)benzoate a valuable precursor for developing drugs targeting specific therapeutic areas such as inflammation, pain management, and neurodegenerative diseases.
In terms of physical properties, methyl 3-(pyrrolidin-3-yloxy)benzoate is typically a white crystalline solid with a melting point around 120°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for ensuring the compound's stability during storage and handling.
The latest research on this compound has focused on its potential as an inhibitor of certain enzymes involved in cellular signaling pathways. For example, studies have shown that derivatives of methyl 3-(pyrrolidin-3-yloxy)benzoate can modulate the activity of kinases, which are key players in processes like cell proliferation and apoptosis. This opens up new avenues for its application in anti-cancer drug development.
Moreover, the compound has been investigated for its role in enhancing the bioavailability of other drugs. The pyrrolidine moiety can act as a carrier molecule, improving the solubility and permeability of co-administered drugs across biological membranes. This property makes it an attractive candidate for use in drug delivery systems.
In conclusion, methyl 3-(pyrrolidin-3-yloxy)benzoate, with its CAS number 946715-41-9, stands out as a versatile compound with promising applications in pharmaceuticals and related fields. Its unique structure and favorable chemical properties make it an essential building block for developing innovative therapeutic agents. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in modern drug discovery.
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